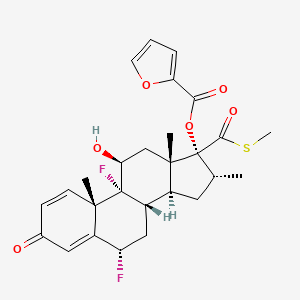
Pyrazolone
描述
Pyrazolone is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and a carbonyl group (C=O). It is a derivative of pyrazole and can exist in two isomeric forms: 3-pyrazolone and 4-pyrazolone . This compound compounds are known for their diverse applications, particularly in pharmaceuticals and dyes .
准备方法
Synthetic Routes and Reaction Conditions
The first synthesis of pyrazolones was reported by Ludwig Knorr in 1883, involving a condensation reaction between ethyl acetoacetate and phenylhydrazine . Modern synthetic routes for pyrazolones include:
Cyclocondensation of hydrazine with carbonyl compounds: This method involves the reaction of hydrazine with β-dicarbonyl compounds under acidic or basic conditions.
Multicomponent reactions: These reactions involve the simultaneous reaction of three or more reactants to form pyrazolone derivatives.
Green synthesis methods: Recent developments include the use of aqueous methods, microwave-assisted synthesis, and solvent-free conditions to produce pyrazolones in an environmentally friendly manner.
Industrial Production Methods
Industrial production of pyrazolones often involves the functionalization of preformed pyrazolones. This can include alkylation, acylation, and other modifications to introduce desired functional groups .
化学反应分析
Types of Reactions
Pyrazolone compounds undergo various chemical reactions, including:
Oxidation: Pyrazolones can be oxidized to form pyrazolidinediones.
Reduction: Reduction of pyrazolones can yield pyrazolidines.
Substitution: Pyrazolones can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include pyrazolidinediones, pyrazolidines, and various substituted pyrazolones .
科学研究应用
Pyrazolone derivatives have a wide range of applications in scientific research:
作用机制
The mechanism of action of pyrazolone compounds varies depending on their specific application. For example, antipyrine, a this compound-based drug, acts primarily in the central nervous system by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis . This inhibition increases the pain threshold and reduces inflammation .
相似化合物的比较
Similar Compounds
Pyrazolidine: Pyrazolidine is a reduced form of pyrazolone, where the carbonyl group is reduced to a hydroxyl group.
Pyrazolidinedione: Pyrazolidinedione is an oxidized form of this compound, containing two carbonyl groups.
Uniqueness of this compound
This compound’s unique structure, with both a carbonyl group and two adjacent nitrogen atoms, allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes this compound compounds valuable in various fields, including pharmaceuticals, dyes, and coordination chemistry .
属性
IUPAC Name |
pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O/c6-3-1-2-4-5-3/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXVQSWXXUJEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960092 | |
| Record name | 3H-Pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39455-90-8 | |
| Record name | 3H-Pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details

















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
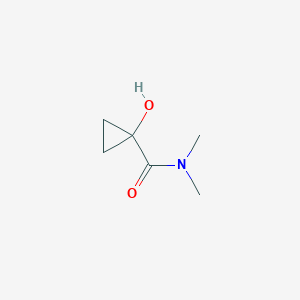


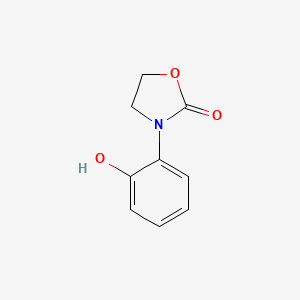
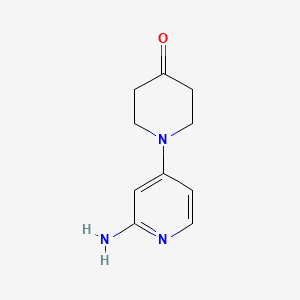

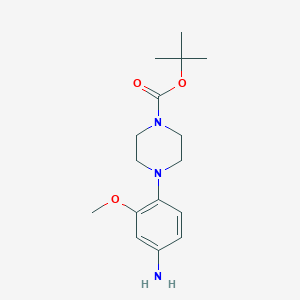



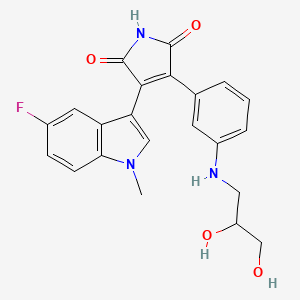
![10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B3327908.png)
![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-((furan-2-carbonyl)oxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B3327911.png)
